molecular formula C11H10N2O3 B8756143 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B8756143
M. Wt: 218.21 g/mol
InChI Key: XGWRIMMSDUGXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)

InChI Key

XGWRIMMSDUGXTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of vanillin (1.52 g, 0.01 mol), α-cyanoacetamide (0.84 g, 0.01 mol), ethanol (25 mL) and piperidine (6 drops) is heated at reflux for 1 hour and then allowed to cool to room temperature. The reaction mixture is acidified to pH of about 3-4 by addition of a few drops of concentrated HCl. The product which is collected by filtration, washed with ethanol and dried in air has the following structure supported by mass spectrometry: ##STR23## The yield of product is 1.5 g (68.8%). In methylene chloride the product has an absorption maximum of 352 nm.
Quantity
1.52 g
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reactant
Reaction Step One
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0.84 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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